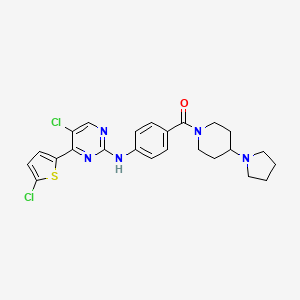
PfGSK3/PfPK6-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PfGSK3/PfPK6-IN-2 is a potent dual inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites of Plasmodium falciparum, making it a promising candidate for antimalarial research .
Métodos De Preparación
The synthesis of PfGSK3/PfPK6-IN-2 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with substituted benzaldehydes under acidic conditions to form the pyrimidine core.
Substitution reactions: The pyrimidine core undergoes further substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
Análisis De Reacciones Químicas
PfGSK3/PfPK6-IN-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under basic or acidic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
PfGSK3/PfPK6-IN-2 has several scientific research applications:
Chemistry: The compound is used as a tool to study the inhibition of glycogen synthase kinase 3 and protein kinase 6 in Plasmodium falciparum.
Biology: It is used to investigate the biological pathways and processes regulated by PfGSK3 and PfPK6 in the malaria parasite.
Medicine: The compound is being explored as a potential antimalarial drug due to its activity against blood stage parasites.
Industry: This compound can be used in the development of new antimalarial therapies and in the screening of other potential inhibitors
Mecanismo De Acción
PfGSK3/PfPK6-IN-2 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases are essential for the survival and proliferation of Plasmodium falciparum. By inhibiting these kinases, the compound disrupts critical signaling pathways and processes in the parasite, leading to its death. The molecular targets and pathways involved include the regulation of glycogen metabolism and cell cycle control .
Comparación Con Compuestos Similares
PfGSK3/PfPK6-IN-2 is unique due to its dual inhibitory activity against both PfGSK3 and PfPK6. Similar compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6, but with different potency and selectivity profiles.
23d: A potent dual inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
23e: Another dual inhibitor with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6
These compounds share similar structural features but differ in their potency, selectivity, and biological activity.
Propiedades
Fórmula molecular |
C24H25Cl2N5OS |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
[4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29) |
Clave InChI |
SZKUPGRFEZHAPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















